molecular formula C14H9Cl2N3O3S B2639558 2-(4-chlorophenoxy)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865288-27-3

2-(4-chlorophenoxy)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2639558
CAS No.: 865288-27-3
M. Wt: 370.2
InChI Key: PXTWYPZLJHLIEZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C14H9Cl2N3O3S and its molecular weight is 370.2. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antibacterial Potential :

    • A study by Siddiqui et al. (2014) detailed the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential antibacterial activity against both gram-negative and gram-positive bacteria. Notably, a specific compound in this series exhibited remarkable activity compared to standard ciprofloxacin against certain bacterial strains (Siddiqui et al., 2014).
  • Anti-inflammatory and Anti-thrombotic Properties :

    • Basra et al. (2019) investigated the in-vitro and in-vivo anti-inflammatory activity of derivatives of 1,3,4-oxadiazole, including those related to 2-(4-chlorophenoxy)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. The study suggested potent anti-inflammatory compounds and highlighted their role in enhancing clotting time in an in-vivo rat model (Basra et al., 2019).
  • Pharmacological Evaluation of Derivatives :

    • Nafeesa et al. (2017) synthesized and evaluated various 1,3,4-oxadiazole and acetamide derivatives, including compounds similar to the query compound, for their antibacterial and anti-enzymatic potential. This study adds to the understanding of the biological activities of these compounds (Nafeesa et al., 2017).
  • Antimicrobial Evaluation :

    • Gul et al. (2017) conducted a study on the antimicrobial and hemolytic activity of 1,3,4-oxadiazole compounds, which are structurally related to the query compound. They found that most compounds were active against selected microbial species, providing insights into the antimicrobial potential of these derivatives (Gul et al., 2017).
  • Potential Anticancer Agents :

    • Zhang et al. (2005) identified a compound with a similar structure as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This study highlights the potential of such compounds in cancer treatment (Zhang et al., 2005).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c15-8-1-3-9(4-2-8)21-7-12(20)17-14-19-18-13(22-14)10-5-6-11(16)23-10/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTWYPZLJHLIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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